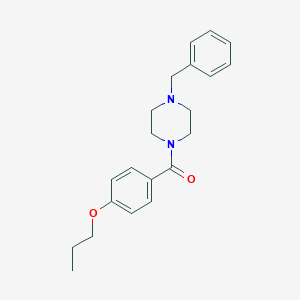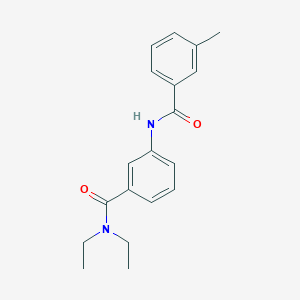![molecular formula C22H21NO B240870 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide, also known as DPAA, is a chemical compound that belongs to the class of amides. DPAA has gained significant attention in the field of scientific research due to its unique properties and potential applications.
作用機序
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's mechanism of action involves binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. This binding results in the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been shown to enhance the activity of neurotrophic factors, such as brain-derived neurotrophic factor, which is essential for the survival and growth of neurons.
Biochemical and Physiological Effects
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been reported to enhance the expression of various genes involved in neuroprotection and synaptic plasticity.
実験室実験の利点と制限
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's unique properties make it an ideal candidate for various lab experiments. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. However, 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be considered while conducting experiments.
将来の方向性
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's potential applications in the field of neuroscience are vast, and there are several future directions that can be explored. One of the potential applications of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's neuroprotective effects and its ability to improve cognitive function make it an attractive candidate for developing novel therapies for these diseases. Another potential application of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide is in the field of pain management. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's analgesic effects make it a promising compound for developing new pain medications. Further research is needed to explore these potential applications of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide and to understand its mechanism of action in more detail.
Conclusion
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of neuroscience. Its high affinity for sigma-1 receptors and its neuroprotective effects make it an attractive compound for studying the role of sigma-1 receptors in various physiological processes. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide's potential applications in the treatment of neurodegenerative diseases and pain management make it a promising compound for developing novel therapies. Further research is needed to explore the potential applications of 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide and to understand its mechanism of action in more detail.
合成法
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide can be synthesized through a multistep process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction with 1-phenylethylamine and acetic anhydride. This method has been reported to yield 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide with a purity of more than 99%.
科学的研究の応用
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various physiological processes, including pain modulation, neuronal plasticity, and neuroprotection. 2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
製品名 |
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide |
|---|---|
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC名 |
2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24)/t17-/m0/s1 |
InChIキー |
ILTZASUXYCBBMI-KRWDZBQOSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
溶解性 |
8.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)